molecular formula C19-H23-N3-O4 B1663355 DX-52-1 CAS No. 96251-59-1

DX-52-1

Cat. No. B1663355
CAS RN: 96251-59-1
M. Wt: 357.4 g/mol
InChI Key: YGWHMSNGVVTUIT-XZTJDVGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DX-52-1 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

1. Clinical Trial in Cancer Treatment

A Phase I clinical trial was conducted on DX-52-1 (7-cyanoquinocarcinol) in patients with refractory solid malignancies. This study aimed to determine the maximum tolerated dose, principal toxicities, and pharmacokinetic behavior of DX-52-1. However, the drug was poorly tolerated even at the maximum tolerated dose, with gastrointestinal toxicities being predominant. The study concluded that DX-52-1, as given by this schedule, did not warrant further investigation in phase II studies due to poor tolerability, inability to achieve necessary drug levels, and lack of treatment responses (Bunnell et al., 2001).

2. Cell Migration Inhibition and Targeting Galectin-3

DX-52-1 was identified as an inhibitor of cell migration in epithelial cells, with research suggesting that its cellular effects result from the targeting of radixin and the multifunctional carbohydrate-binding protein galectin-3. This study expanded the understanding of DX-52-1's protein targets and its role in inhibiting cell migration, suggesting its potential as a therapeutic agent in conditions where cell migration is a factor (Kahsai et al., 2008).

3. Impact on Radixin and Cell Adhesion

Further research into the effect of DX-52-1 on cell migration identified radixin as a relevant molecular target. DX-52-1 binds specifically and covalently to radixin's C-terminal region, disrupting radixin's interactions with both actin and the cell adhesion molecule CD44. This disruption impacts cell migration and adhesion, highlighting DX-52-1's potential applications in influencing these cellular processes (Kahsai et al., 2006).

properties

CAS RN

96251-59-1

Product Name

DX-52-1

Molecular Formula

C19-H23-N3-O4

Molecular Weight

357.4 g/mol

IUPAC Name

(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid

InChI

InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)/t11-,12+,13+,14+,15+,18-/m1/s1

InChI Key

YGWHMSNGVVTUIT-XZTJDVGNSA-N

Isomeric SMILES

CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@@H](N3[C@H]2C#N)CO)C(=CC=C4)OC)C(=O)O

SMILES

CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O

Canonical SMILES

CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O

synonyms

7-Cyanoquinocarcinol;  (5R)-5,7,8,9,10,11,11aβ,12-Octahydro-5α-hydroxymethyl-7-cyano-13-methyl-4-methoxy-8β,11β-epiminoazepino[1,2-b]isoquinoline-10β-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DX-52-1
Reactant of Route 2
DX-52-1
Reactant of Route 3
DX-52-1
Reactant of Route 4
DX-52-1
Reactant of Route 5
DX-52-1
Reactant of Route 6
DX-52-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.